REACTION_CXSMILES
|
Cl[C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19](Cl)=[O:20])=[CH:15][CH:14]=2)([CH3:12])[CH3:11])=[CH:6][CH:5]=1)=[O:3].[Cl-].[Al+3].[Cl-].[Cl-].Cl.[F:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>>[F:27][C:28]1[CH:33]=[CH:32][C:31]([C:2]([C:4]2[CH:9]=[CH:8][C:7]([C:10]([C:13]3[CH:18]=[CH:17][C:16]([C:19](=[O:20])[C:31]4[CH:32]=[CH:33][C:28]([F:27])=[CH:29][CH:30]=4)=[CH:15][CH:14]=3)([CH3:12])[CH3:11])=[CH:6][CH:5]=2)=[O:3])=[CH:30][CH:29]=1 |f:1.2.3.4|
|
Name
|
2,2-bis-(4-chloroformylphenyl)propane
|
Quantity
|
15.8653 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)C1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)C(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
of stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-ml, round-bottom flask was purged with argon
|
Type
|
ADDITION
|
Details
|
To this solution was added
|
Type
|
TEMPERATURE
|
Details
|
A small amount of heat
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
poured slowly into 700 ml
|
Type
|
CUSTOM
|
Details
|
The lower organic layer was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a light-red solid under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the resulting white solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropyl alcohol
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C(C=C2)C(C)(C)C2=CC=C(C=C2)C(C2=CC=C(C=C2)F)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |